4-Ethylbenzotrifluoride

Vue d'ensemble

Description

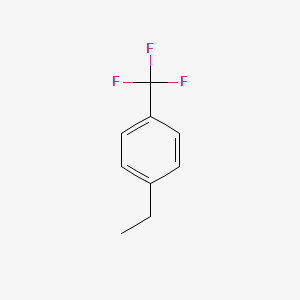

4-Ethylbenzotrifluoride is an organic compound with the chemical formula C9H9F3 . It is a colorless liquid with a benzene ring and a trifluoromethyl group . It is often used as an important raw material for organic synthesis, especially in the field of pharmaceutical and pesticide manufacturing .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a trifluoromethyl group (-CF3) and an ethyl group (-C2H5) attached to it . The molecular weight of this compound is 174.17 g/mol .

Physical and Chemical Properties Analysis

This compound is a colorless liquid . It has a molecular weight of 174.17 g/mol . The compound is characterized by the presence of a trifluoromethyl group, which can influence its reactivity and physical properties .

Applications De Recherche Scientifique

Microfluidic Device Based Liquid-Phase Microextraction

Ramos-Payán et al. (2017) developed a double-flow microfluidic based liquid-phase microextraction (DF-µLPME) technique combined with HPLC-UV for the determination of parabens in water samples. This method showcases a high extraction efficiency and good enrichment factor, significantly reducing costs compared to existing methods for paraben detection, indicating potential applications for analyzing similar compounds like 4-Ethylbenzotrifluoride in environmental samples (Ramos-Payán, Maspoch, & Llobera, 2017).

Synthesis of Trifluoromethyl Heterocycles

Honey et al. (2012) demonstrated the use of Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a versatile intermediate, in synthesizing a diverse set of trifluoromethyl heterocycles. This process involves rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, highlighting a method potentially applicable to the synthesis of this compound derivatives (Honey, Pasceri, Lewis, & Moody, 2012).

Synthesis of Trifluorobenzoic Acid

Deng et al. (2015) reported a microflow process for synthesizing 2,4,5-trifluorobenzoic acid, a valuable synthetic intermediate in pharmaceutical industry and material science. This process involves Grignard exchange and reaction with gaseous CO2, suggesting potential methods for producing related compounds like this compound (Deng, Shen, Zhao, Yan, & Zhang, 2015).

Environmental Behavior and Photocatalytic Profile

Li et al. (2017) studied the environmental behavior and photocatalytic profile of Ethyl-4-aminobenzoate (Et-PABA), a compound similar in structure to this compound. This research highlights the environmental fate and transformation of such compounds, relevant to understanding the behavior of this compound in environmental contexts (Li, Sang, Chow, Law, Guo, & Leung, 2017).

Spectroscopic Characterization

Haroon et al. (2019) conducted spectroscopic characterizations of ethyl-2-substituted thiazole-4-carboxylate derivatives. These studies, involving various spectroscopic techniques, can provide insights into the structural and electronic properties of similar compounds like this compound (Haroon, Khalid, Akhtar, Tahir, Khan, Saleem, & Jawaria, 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-ethyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHXYTIKYUHTQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-6-methyl-2-(thiazol-2-yl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![2-[4-[(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenoxy]acetamide](/img/structure/B2613776.png)

![3-(tetrahydrofuran-2-yl)-7-(p-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2613777.png)

![3-ethyl-1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2613779.png)

methanone](/img/structure/B2613782.png)

![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2613785.png)

![4-methoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2613787.png)

![N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}propanamide](/img/structure/B2613792.png)

![2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid](/img/structure/B2613793.png)